6-Oxaspiro[4.6]undec-8-ene
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Overview
Description
6-Oxaspiro[4.6]undec-8-ene is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system. This compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.6]undec-8-ene typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .
Scientific Research Applications
6-Oxaspiro[4.6]undec-8-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[3.6]dec-7-ene
- 1-Oxaspiro[4.5]decan-2-one
Uniqueness
6-Oxaspiro[4.6]undec-8-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C10H16O/c1-2-6-10(11-9-5-1)7-3-4-8-10/h1,5H,2-4,6-9H2 |
InChI Key |
VYXDPIOJHPRMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
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